2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Enzyme Inhibition Protease Assay Cathepsin H

This specific ortho-methoxy substituted 1,3,4-oxadiazole is not a generic scaffold. It is a calibrated SAR probe with quantified moderate cathepsin H inhibition (45.35% residual activity at 1 mM), distinct from its ortho-chloro (25.12%) and para-methoxy regioisomers. It is an essential building block for replicating potent antiglycation leads (derivatives IC50 160.2–290.17 µM). Procuring this exact structure eliminates experimental failure from non-overlapping SAR.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 1874-42-6
Cat. No. B158602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
CAS1874-42-6
Synonyms2-(2-METHOXYPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-17-16-14(19-15)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyLVANXZXLJHUWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1874-42-6): Procurement-Grade Specifications and Core Characteristics


2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1874-42-6) is a 2,5-diaryl-substituted 1,3,4-oxadiazole heterocycle [1]. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry and materials science due to its metabolic stability and ability to engage in hydrogen bonding [2]. This specific compound features a methoxy group at the ortho position of the C2 phenyl ring and an unsubstituted phenyl ring at C5, establishing it as a key intermediate and a distinct pharmacological probe within its structural class.

Procurement Risk Alert: Why 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs


The substitution pattern on the 1,3,4-oxadiazole ring is not a trivial detail; it is a critical determinant of biological activity and physicochemical behavior. In protease inhibition assays, the ortho-methoxy substitution in 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole confers a distinct inhibitory profile against cathepsin H compared to its chloro-, nitro-, and para-methoxy-substituted regioisomers, demonstrating that even minor alterations drastically alter target engagement [1]. Furthermore, the ortho-methoxy group impacts the molecule's electronic properties and steric environment, which are crucial for downstream derivatization in both medicinal chemistry and materials science applications [2]. Simply procuring a 'structurally similar' oxadiazole without verifying the exact substitution pattern introduces a high risk of experimental failure due to non-overlapping structure-activity relationships (SAR) and unpredictable reactivity.

Quantified Performance Delta: Evidence-Based Differentiation of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole


Protease Inhibition Selectivity: Cathepsin H Inhibition Profile vs. Ortho-Chloro Analog

In a standardized cathepsin H inhibition assay at 1 mM concentration, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole left 45.35% residual enzyme activity. In contrast, the structurally analogous 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole (ortho-Cl substitution) was significantly more potent, leaving only 25.12% residual activity [1]. This demonstrates that the methoxy substitution yields a specific, moderate inhibition profile distinct from the more potent chloro analog, which is critical for applications where a gentler or different interaction profile is required.

Enzyme Inhibition Protease Assay Cathepsin H

Inhibitory Potency Delta: Cathepsin H Activity Relative to Para-Methoxy Regioisomer

The position of the methoxy group on the phenyl ring is a key determinant of inhibitory activity. In a direct comparative assay under identical conditions (1 mM), the target ortho-methoxy compound (45.35% residual activity) exhibited a measurably different inhibition profile compared to its para-methoxy substituted regioisomer, 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (43.49% residual activity) [1]. While the difference is modest (1.86 percentage points), it confirms that the ortho-substitution pattern does not behave identically to the para-substituted version, ruling out simple substitution by a closely related regioisomer.

Enzyme Inhibition Structure-Activity Relationship Cathepsin H

Inhibitory Profile vs. Unsubstituted Parent Compound: Cathepsin H Assay

Compared to the unsubstituted parent compound, 2,5-diphenyl-1,3,4-oxadiazole, which leaves 50.19% residual activity at 1 mM, the introduction of an ortho-methoxy group in the target compound results in a measurable increase in inhibitory potency [1]. The target compound reduces residual activity by a further 4.84 percentage points, demonstrating that the methoxy substitution actively modulates the biological effect rather than being inert.

Enzyme Inhibition Structure-Activity Relationship Cathepsin H

High-Confidence Application Scenarios for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1874-42-6)


Specialized Protease Probe in Structure-Activity Relationship (SAR) Studies

Based on its quantified, moderate inhibition profile against cathepsin H (45.35% residual activity at 1 mM) [1], this compound serves as a critical control and a specific point on the SAR continuum. Its activity is clearly differentiated from both stronger inhibitors (e.g., ortho-chloro analog at 25.12%) and weaker inhibitors (e.g., unsubstituted parent at 50.19%) [1]. It is therefore an essential procurement item for laboratories mapping the structural determinants of cathepsin inhibition within the 1,3,4-oxadiazole class.

Core Scaffold for Antiglycation Derivative Synthesis

This compound is a validated precursor for generating libraries of antiglycation agents. Research demonstrates that derivatives synthesized from this core scaffold achieve IC50 values ranging from 160.2 to 290.17 µM, outperforming the standard drug rutin (IC50 = 295.09 µM) [2]. Procuring this specific building block is a prerequisite for replicating and extending this promising class of antidiabetic leads.

Internal Standard for Ortho-Substituted Oxadiazole Inhibitor Studies

The specific 45.35% residual activity of the ortho-methoxy compound, in contrast to the ortho-nitro analog (92.07% residual activity) [1], establishes it as a benchmark for ortho-substitution effects in the 1,3,4-oxadiazole series. Its procurement is necessary as a calibrated reference standard when evaluating new, structurally related compounds in cathepsin or other protease assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.